C.I.Reactive Blue 84
Description
C.I. Reactive Blue 84 (CAS No. 12731-66-7) is a reactive dye primarily used in textile dyeing and printing. It belongs to the anthraquinone-based reactive dye class, characterized by its deep blue hue and high affinity for cellulose fibers. The molecular structure typically includes reactive groups such as monochlorotriazine or vinyl sulfone, enabling covalent bonding with substrates during fixation .
Properties
CAS No. |
12731-66-7 |
|---|---|
Molecular Formula |
C45H69N11O12 |
Synonyms |
C.I.Reactive Blue 84 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares C.I. Reactive Blue 84 with structurally or functionally related reactive blue dyes:
Notes:
- C.I. Reactive Blue 13 contains a copper complex, enhancing its lightfastness but increasing environmental concerns due to metal content .
- C.I. Reactive Blue 222 employs dual reactive groups (e.g., monochlorotriazine and sulfatoethylsulfone), improving fixation efficiency and reducing wastewater pollution .
Performance Metrics
Color Fastness
- C.I. Reactive Blue 84 : Comparable to C.I. Reactive Blue 222, with expected lightfastness of 4–5级 (ISO 105-B02) and wash-fastness of 4级 (ISO 105-C06) based on analogous structures .
- C.I. Reactive Blue 222 : Exhibits 4–5级耐光色牢度 and 4级耐摩擦色牢度, attributed to its dual reactive groups and optimized synthesis .
- C.I. Reactive Blue 13 : Lower wash-fastness (3–4级) due to single reactive group limitations .
Environmental Impact
- Metal Content : C.I. Reactive Blue 13 contains copper (Cu), posing challenges for wastewater treatment . In contrast, C.I. Reactive Blue 222 and 84 are metal-free, aligning with Oeko-Tex Standard 100 .
- Degradability : C.I. Reactive Blue 29 is efficiently decolorized by ozone (96%) but requires pH 9–11 for optimal COD removal, limiting practical application .
Q & A
Q. How can researchers enhance reproducibility in studies involving C.I. Reactive Blue 84?
- Methodology : Publish detailed supplementary protocols (e.g., reaction stoichiometry, purification steps) in alignment with journal guidelines. Use digital lab notebooks for real-time data logging. Share raw datasets in open-access repositories with metadata tags (e.g., DOI) .
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